An In-depth Technical Guide to the Mechanism of Action of ATSP-7041 (SK-7041)
An In-depth Technical Guide to the Mechanism of Action of ATSP-7041 (SK-7041)
Introduction
ATSP-7041, also referred to as SK-7041 in some contexts, is a potent, cell-permeable, stapled α-helical peptide that functions as a dual inhibitor of murine double minute 2 (MDM2) and MDMX.[1][2][3] These two proteins are key negative regulators of the p53 tumor suppressor protein. In many cancers with wild-type p53, MDM2 and MDMX are overexpressed, leading to the suppression of p53's tumor-suppressive functions.[1][3] ATSP-7041 is designed to disrupt the protein-protein interaction between p53 and both MDM2 and MDMX, thereby reactivating the p53 signaling pathway and inducing cancer cell death.[2][3] This document provides a detailed overview of the mechanism of action of ATSP-7041, including its molecular interactions, cellular effects, and relevant experimental data.
Core Mechanism of Action: Reactivation of the p53 Tumor Suppressor Pathway
The primary mechanism of action of ATSP-7041 is the restoration of p53 function by inhibiting its negative regulators, MDM2 and MDMX.[3] In normal cells, p53 is kept at low levels by MDM2, which acts as a ubiquitin ligase, targeting p53 for proteasomal degradation. MDMX also binds to p53 and inhibits its transcriptional activity. ATSP-7041 mimics the α-helical structure of the p53 transactivation domain, allowing it to bind with high affinity to the p53-binding pocket of both MDM2 and MDMX.[3] This competitive binding displaces p53 from its inhibitors, leading to the stabilization and accumulation of p53 in the cell nucleus.[2] The elevated levels of active p53 then transcriptionally activate a cascade of downstream target genes involved in cell cycle arrest, apoptosis, and DNA repair, ultimately leading to the suppression of tumor growth.[2][3]
Signaling Pathway of ATSP-7041
Caption: Signaling pathway of ATSP-7041-mediated p53 reactivation.
Quantitative Data
Table 1: Binding Affinities of ATSP-7041
| Target | Binding Affinity (KD) |
| MDM2 | 0.91 nM |
| MDMX | 2.31 nM |
Data from Biacore binding studies.[3]
Table 2: Cellular Activity of ATSP-7041
| Cell Line | Assay | Result |
| SJSA-1 | Cell Viability | Submicromolar activity in the presence of serum |
| MCF-7 | Co-immunoprecipitation | Dose-dependent decrease in p53-MDM2 and p53-MDMX association at 10 µM |
Data from in vitro cancer cell line studies.[3]
Experimental Protocols
Co-Immunoprecipitation for p53-MDM2/MDMX Interaction
-
Cell Culture: MCF-7 cells were cultured in standard conditions.
-
Treatment: Cells were incubated with 10 µM ATSP-7041 or a vehicle control (DMSO) for 4 hours.
-
Lysis: Cells were lysed, and protein concentrations were determined.
-
Immunoprecipitation: Cell lysates were incubated with anti-MDMX or anti-p53 antibodies overnight to pull down protein complexes.
-
Western Blotting: The immunoprecipitated complexes were resolved by SDS-PAGE and transferred to a membrane. The levels of p53, MDM2, and MDMX were determined by Western blotting with specific antibodies.[3]
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for co-immunoprecipitation to assess p53-MDM2/MDMX binding.
Additional Mechanistic Insights
Interaction with Drug Transporters
Recent studies have shown that ATSP-7041 interacts with certain drug transporters, which could have implications for its pharmacokinetic profile and potential drug-drug interactions.
-
OATP1B1 Substrate and Inhibitor: ATSP-7041 has been identified as a substrate and a potent inhibitor of the organic anion transporting polypeptide 1B1 (OATP1B1).[1][4] This transporter is involved in the hepatic uptake of many drugs. The inhibitory effect of ATSP-7041 on OATP1B1 is long-lasting.[1]
-
Inhibition of Other Transporters: In vitro screening has also demonstrated that ATSP-7041 can inhibit the activity of OATP1B3, P-glycoprotein (P-gp), and breast cancer resistance protein (BCRP).[1]
Pharmacokinetics and Metabolism
-
Cellular Penetration: ATSP-7041 is designed for efficient cellular membrane penetration to reach its intracellular targets.[1]
-
Metabolism: The peptide has shown negligible metabolism in human liver S9 fractions, suggesting good metabolic stability.[4]
Conclusion
ATSP-7041 (SK-7041) is a promising therapeutic agent that reactivates the p53 tumor suppressor pathway by dually inhibiting MDM2 and MDMX. Its mechanism of action is well-defined, involving competitive binding to these negative regulators, leading to p53 stabilization and the induction of apoptosis and cell cycle arrest in cancer cells with wild-type p53.[2][3] The high binding affinity and potent cellular activity of ATSP-7041 underscore its potential as a targeted cancer therapy.[3] Further research into its interactions with drug transporters will be crucial for its clinical development.[1]
In a different context, the designation SK-7041 has been associated with a histone deacetylase (HDAC) inhibitor that was shown to inactivate the JAK/STAT signaling pathway in acute myeloid leukemia (AML) cells.[5] This compound was reported to down-regulate the expression of p-STAT-3, p-STAT-5, and p-Erk.[5] However, the majority of recent and detailed scientific literature refers to ATSP-7041 as the stapled peptide dual inhibitor of MDM2/MDMX.
References
- 1. Identification of the Stapled α-Helical Peptide ATSP-7041 as a Substrate and Strong Inhibitor of OATP1B1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic validation of a clinical lead stapled peptide that reactivates p53 by dual HDM2 and HDMX targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
